molecular formula C23H27N3O4S B2543906 5-(4-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 623127-19-5

5-(4-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No. B2543906
CAS RN: 623127-19-5
M. Wt: 441.55
InChI Key: RWBFCMUMTYAOSJ-UHFFFAOYSA-N
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Description

The compound of interest, 5-(4-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one, appears to be a complex molecule that may have been synthesized as part of a study on antimicrobial agents. The structure suggests the presence of a pyrrolin-2-one core, substituted with various functional groups that could contribute to its biological activity.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of 5-aryl-4-acyl-1-(N,N-dimethylaminoethyl)-3-hydroxy-3-pyrrolin-2-ones was achieved by reacting acylpyruvic acids with a mixture of N,N-dimethylethylenediamine and an aromatic aldehyde . This method could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and conditions to introduce the allyloxyphenyl and dimethylthiazole groups.

Molecular Structure Analysis

The molecular structure of the compound includes several distinct functional groups: an allyloxyphenyl group, which could be involved in reactions typical of ethers and alkenes; a dimethylaminoethyl group, which is a common feature in compounds with antimicrobial properties; and a dimethylthiazole moiety, which could contribute to the compound's stability and electronic properties. The core structure, a 3-hydroxy-1H-pyrrol-2(5H)-one, is a heterocyclic component that often appears in pharmacologically active molecules.

Chemical Reactions Analysis

The allyloxy group in the compound could undergo reactions typical of alkenes, such as oxidation or polymerization. The dimethylaminoethyl group might participate in quaternization reactions, potentially altering the compound's biological activity. The thiazole ring could engage in electrophilic substitution reactions, depending on the position of the substituents and the reaction conditions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not detailed in the provided papers, we can infer that the presence of both hydrophobic (dimethylthiazole and allyloxyphenyl groups) and hydrophilic (dimethylaminoethyl group) components would affect its solubility and potentially its membrane permeability. The compound's stability, melting point, and reactivity would be influenced by the presence of the thiazole ring and the 3-hydroxy-1H-pyrrol-2(5H)-one core.

properties

IUPAC Name

1-[2-(dimethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-(4-prop-2-enoxyphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-6-13-30-17-9-7-16(8-10-17)19-18(20(27)22-14(2)24-15(3)31-22)21(28)23(29)26(19)12-11-25(4)5/h6-10,19,28H,1,11-13H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBFCMUMTYAOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)OCC=C)CCN(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one

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